molecular formula C15H20N4O7S B12767087 Cephacetrile ethanolamine salt CAS No. 84803-50-9

Cephacetrile ethanolamine salt

Cat. No.: B12767087
CAS No.: 84803-50-9
M. Wt: 400.4 g/mol
InChI Key: FIUKYWZKCONOFR-WYUVZMMLSA-N
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Description

Cephacetrile ethanolamine salt is a derivative of cephacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cephacetrile is effective against both gram-positive and gram-negative bacterial infections and is known for its bacteriostatic properties . The ethanolamine salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cephacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The ethanolamine salt is then formed by neutralizing cephacetrile with ethanolamine under controlled conditions. The reaction typically involves dissolving cephacetrile in a suitable solvent, adding ethanolamine, and maintaining the reaction mixture at a specific temperature and pH to ensure complete neutralization.

Industrial Production Methods

Industrial production of cephacetrile ethanolamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cephacetrile ethanolamine salt undergoes various chemical reactions, including:

    Oxidation: Cephacetrile can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: Reduction reactions can convert cephacetrile to its desacetyl derivative.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Desacetyl cephacetrile.

    Substitution: Various substituted cephacetrile derivatives depending on the nucleophile used.

Scientific Research Applications

Cephacetrile ethanolamine salt has a wide range of scientific research applications:

Mechanism of Action

Cephacetrile ethanolamine salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

    Cefazolin: Another first-generation cephalosporin with similar antibacterial properties.

    Cephalexin: A first-generation cephalosporin used to treat various bacterial infections.

    Cefadroxil: Known for its extended half-life and effectiveness against gram-positive bacteria.

Uniqueness

Cephacetrile ethanolamine salt is unique due to its enhanced solubility and stability, which makes it more suitable for certain pharmaceutical applications compared to other cephalosporins. Its ethanolamine salt form also provides better pharmacokinetic properties, such as improved absorption and distribution in the body .

Properties

CAS No.

84803-50-9

Molecular Formula

C15H20N4O7S

Molecular Weight

400.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol

InChI

InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1

InChI Key

FIUKYWZKCONOFR-WYUVZMMLSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N

Origin of Product

United States

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